molecular formula C18H18N2O4S B14154828 2,4-dimethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide CAS No. 912762-35-7

2,4-dimethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide

Cat. No.: B14154828
CAS No.: 912762-35-7
M. Wt: 358.4 g/mol
InChI Key: DDEYETDGTVJYTI-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with methoxy groups and a benzo[d]thiazole moiety. Benzamides are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with substituted benzoic acids. One common method involves the use of uronium-type activating systems such as TBTU/HOBt/DIPEA or phosphonic acid anhydride methods like T3P/Py to facilitate the formation of amides in moderate to excellent yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzamide or benzo[d]thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

2,4-Dimethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been identified as a positive allosteric modulator of the muscarinic 4 (M4) receptor, which plays a role in regulating physiological actions through the activation of cell-surface receptors . The compound’s efficacy is noted by its ability to shift the agonist concentration-response curve, indicating its potential in modulating receptor activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups and benzo[d]thiazole moiety contribute to its potential as a versatile compound in scientific research and therapeutic applications.

Properties

CAS No.

912762-35-7

Molecular Formula

C18H18N2O4S

Molecular Weight

358.4 g/mol

IUPAC Name

2,4-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C18H18N2O4S/c1-10-5-8-13(23-3)15-16(10)25-18(19-15)20-17(21)12-7-6-11(22-2)9-14(12)24-4/h5-9H,1-4H3,(H,19,20,21)

InChI Key

DDEYETDGTVJYTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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